Diethyl (8-hydroxyquinolin-2-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (8-hydroxyquinolin-2-yl)malonate is an organic compound with the molecular formula C16H17NO5 It is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (8-hydroxyquinolin-2-yl)malonate can be synthesized through the alkylation of diethyl malonate with 8-hydroxyquinoline. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to deprotonate the hydroxyl group of 8-hydroxyquinoline, followed by the addition of diethyl malonate .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl (8-hydroxyquinolin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The malonate ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted malonate derivatives.
Scientific Research Applications
Diethyl (8-hydroxyquinolin-2-yl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a metal chelator and its effects on biological systems.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of diethyl (8-hydroxyquinolin-2-yl)malonate involves its ability to chelate metal ions due to the presence of the hydroxyl and quinoline groups. This chelation can disrupt metal-dependent biological processes, leading to various biological effects. The compound can also interact with cellular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
Diethyl malonate: A common ester used in organic synthesis.
Quinoline derivatives: A class of compounds with diverse pharmacological properties.
Uniqueness
Diethyl (8-hydroxyquinolin-2-yl)malonate is unique due to its combination of the 8-hydroxyquinoline moiety and the malonate ester groups. This structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its individual components .
Properties
IUPAC Name |
diethyl 2-(8-hydroxyquinolin-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-3-21-15(19)13(16(20)22-4-2)11-9-8-10-6-5-7-12(18)14(10)17-11/h5-9,13,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCVJOAWSRWHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC2=C(C=CC=C2O)C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.